molecular formula C16H15N3O2S B184100 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- CAS No. 107952-04-5

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl-

Cat. No. B184100
CAS RN: 107952-04-5
M. Wt: 313.4 g/mol
InChI Key: BPKUFMCJXLYRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. In addition, it may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- can affect various biochemical and physiological processes in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in fungal and bacterial cell wall synthesis, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- in lab experiments is its broad spectrum of activity against various types of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for research on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl-. One area of interest is the development of novel derivatives of this compound with improved selectivity and reduced toxicity. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- is a promising chemical compound with potential therapeutic applications. Its broad spectrum of activity against various types of cancer cells, fungi, and bacteria makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- involves the reaction between 2-(2-methoxyphenoxy) ethylamine and phenyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction is carried out at room temperature for 24 hours, followed by purification using column chromatography.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

107952-04-5

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-methoxyphenoxy)methyl)-4-phenyl-

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(2-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3O2S/c1-20-13-9-5-6-10-14(13)21-11-15-17-18-16(22)19(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)

InChI Key

BPKUFMCJXLYRFM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3

Other CAS RN

107952-04-5

Origin of Product

United States

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